An In-Depth Technical Guide to the Synthesis and Characterization of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This document details a robust synthetic pathway, outlines extensive characterization methodologies, and discusses the potential therapeutic applications of this specific derivative. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of 1,2,4-Triazoles in Modern Drug Discovery
The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[4][5] Compounds incorporating this moiety have demonstrated a wide array of biological effects, including antifungal, antiviral, antimicrobial, anti-inflammatory, and anticancer properties.[1][4][6] The success of drugs like fluconazole and itraconazole underscores the therapeutic potential of this heterocyclic core.[2][7] The introduction of a 4-amino group and various substituents at the 3- and 5-positions can significantly modulate the biological activity of the triazole ring, making the exploration of novel derivatives a fertile ground for drug discovery.[8] This guide focuses on a specific derivative, 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine, detailing its synthesis and characterization to empower further research and development.
Synthetic Strategy: A Stepwise Approach
The synthesis of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine is a multi-step process that begins with the preparation of a key intermediate, 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol. This intermediate is then subjected to S-alkylation to yield the final product. The overall synthetic workflow is depicted below.
Diagram: Synthetic Workflow
Caption: Overall synthetic route for 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine.
Synthesis of the Precursor: 4-Amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
The initial and crucial step is the synthesis of the triazole-thiol precursor. This is achieved through a well-established method involving the reaction of an acid hydrazide with carbon disulfide in an alkaline medium, followed by cyclization with hydrazine hydrate.[9][10]
Experimental Protocol:
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Step 1: Formation of Potassium Dithiocarbazinate.
-
In a 250 mL round-bottom flask, dissolve 0.1 mol of furan-2-carbohydrazide in 100 mL of absolute ethanol.[11]
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To this solution, add a solution of 0.15 mol of potassium hydroxide in 50 mL of absolute ethanol, dropwise, with constant stirring.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add 0.12 mol of carbon disulfide to the cooled mixture with vigorous stirring.[12][13][14] The reaction is exothermic and should be controlled.
-
Continue stirring for 12-16 hours at room temperature.
-
The resulting precipitate, the potassium dithiocarbazinate salt, is collected by filtration, washed with cold ether, and dried under vacuum.[9]
-
-
Step 2: Cyclization to the Triazole-thiol.
-
Suspend the dried potassium dithiocarbazinate salt (0.1 mol) in 100 mL of water in a 250 mL round-bottom flask.
-
Add 0.2 mol of hydrazine hydrate (80%) to the suspension.[10]
-
Reflux the mixture for 4-6 hours, monitoring for the evolution of hydrogen sulfide gas (use lead acetate paper for detection).
-
Once the evolution of H₂S ceases, cool the reaction mixture to room temperature.
-
Acidify the cooled solution with dilute hydrochloric acid to a pH of 5-6.
-
The resulting white precipitate of 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is collected by filtration, washed thoroughly with cold water, and recrystallized from ethanol.[10]
-
S-Alkylation: Synthesis of the Final Product
The final step involves the selective S-alkylation of the thiol group of the precursor with an appropriate alkyl halide.[15]
Experimental Protocol:
-
Step 1: Dissolution and Alkylation.
-
In a 100 mL round-bottom flask, dissolve 0.05 mol of 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol in 50 mL of absolute ethanol.
-
Add 0.05 mol of ethyl iodide to the solution.
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
-
Step 2: Isolation and Purification.
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitate formed is collected by filtration.
-
The crude product is washed with a small amount of cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain pure 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine.
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Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Physical Properties
A summary of the expected physical properties is presented in the table below.
| Property | Expected Value |
| Molecular Formula | C₈H₁₀N₄OS |
| Molecular Weight | 210.26 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol |
Spectroscopic Analysis
3.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H (amine) | 3300-3100 (two bands) |
| C-H (aromatic/aliphatic) | 3100-2900 |
| C=N (triazole ring) | 1620-1580 |
| C-S | 750-650 |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 3H | -S-CH₂-CH₃ |
| ~3.2 | Quartet | 2H | -S-CH₂ -CH₃ |
| ~5.8 | Singlet | 2H | -NH₂ |
| ~6.6 | Doublet of doublets | 1H | Furan-H4 |
| ~7.0 | Doublet | 1H | Furan-H3 |
| ~7.8 | Doublet | 1H | Furan-H5 |
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | -S-CH₂-CH₃ |
| ~28 | -S-CH₂ -CH₃ |
| ~112 | Furan-C3 |
| ~115 | Furan-C4 |
| ~145 | Furan-C5 |
| ~148 | Furan-C2 |
| ~150 | Triazole-C5 |
| ~155 | Triazole-C3 |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.
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Expected Molecular Ion Peak (M⁺): m/z = 210.06
Elemental Analysis
Elemental analysis provides the percentage composition of elements in the compound, which can be compared with the theoretical values to confirm the empirical formula.
| Element | Theoretical % |
| C | 45.70 |
| H | 4.79 |
| N | 26.65 |
| O | 7.61 |
| S | 15.25 |
Potential Applications and Future Directions
Derivatives of 4-amino-1,2,4-triazoles are known to possess a wide range of biological activities.[5][8] The presence of the furan moiety, a common pharmacophore, and the ethylthio group may confer unique pharmacological properties to this molecule. Potential areas of investigation for 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine include:
-
Antimicrobial and Antifungal Activity: Many sulfur-containing triazole derivatives exhibit potent antimicrobial and antifungal properties.[7][10]
-
Anticancer Activity: The 1,2,4-triazole nucleus is a key component of several anticancer agents.[1]
-
Anti-inflammatory Activity: Certain 1,2,4-triazole derivatives have shown significant anti-inflammatory effects.[6]
-
Antioxidant Activity: The antioxidant potential of novel triazole derivatives is an active area of research.
Further studies, including in vitro and in vivo biological assays, are warranted to explore the full therapeutic potential of this novel compound.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine. The described protocols are based on established and reliable chemical transformations. The comprehensive characterization data serves as a benchmark for researchers seeking to synthesize and study this compound. The potential for diverse biological activities makes this molecule an attractive target for further investigation in the field of drug discovery and development.
References
-
Farahat, A. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis, Crystal Structure and Hirshfeld Surface Analysis. MDPI. Available at: [Link]
-
Al-Ghorbani, M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
-
Abdel-Rahman, A. A.-H., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Center for Biotechnology Information. Available at: [Link]
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]
-
Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace. Available at: [Link]
-
Farahat, A. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis, Crystal Structure and Hirshfeld Surface Analysis. Preprints.org. Available at: [Link]
-
Al-Azzawi, A. M. J., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. NeuroQuantology. Available at: [Link]
-
Safonov, A., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Zaporozhye Medical Journal. Available at: [Link]
- US Patent US6504033B1. (2003). Process for the preparation of 4-amino-1,2,4-Triazole. Google Patents.
-
Issabayeva, G., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Carbon disulfide (CS2): chemistry and reaction pathways. PubMed. Available at: [Link]
-
Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. Available at: [Link]
-
Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. Available at: [Link]
-
ResearchGate. (2018). Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. Available at: [Link]
-
Olaru, A. T., et al. (2011). The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. ResearchGate. Available at: [Link]
-
ResearchGate. (2023). Reactions of the hydrazide 2 with carbon disulfide under different conditions. Available at: [Link]
-
Al-Omar, M. A. (2006). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar. Available at: [Link]
-
Gendrala, P., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed. Available at: [Link]
-
ScienceMadness Discussion Board. (2021). Carbon disulfide synthesis (alternative routes). Available at: [Link]
-
Kumar, A., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
YouTube. (2018). CS2: Carbon disulfide. Chemical reactions. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. PubMed. Available at: [Link]
-
Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. Available at: [Link]
Sources
- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. chemmethod.com [chemmethod.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 11. Furan-2-carbohydrazide synthesis - chemicalbook [chemicalbook.com]
- 12. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
